molecular formula C7H9BrN2O B2873898 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone CAS No. 2097938-49-1

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2873898
CAS No.: 2097938-49-1
M. Wt: 217.066
InChI Key: ITGWZQQPSFFVKE-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (CAS: 2097938-49-1) is a brominated ketone derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.06 g/mol . It is supplied as a 10 mM solution in solvents like DMSO, with storage recommendations at 2–8°C for short-term use and –20°C for extended periods to prevent degradation .

Properties

IUPAC Name

2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGWZQQPSFFVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Brominated Pyrazole/Triazole Derivatives

Compound Name Molecular Formula Substituent Positions Key Functional Groups Molecular Weight (g/mol) Synthesis Method
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone C₇H₉BrN₂O 1,4-dimethylpyrazole Bromoethanone 217.06 Not specified (commercial)
2-Bromo-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethanone C₇H₉BrN₂O 1,5-dimethylpyrazole Bromoethanone 217.06 Not specified (commercial)
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone C₁₁H₉Br₂N₃O 5-methyltriazole, 4-bromophenyl Bromoethanone, bromophenyl 366.02 Bromination of precursor in AcOH
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₃H₁₄Br₂N₂O 1-methylpyrazol-3-one Bromomethyl, bromo, dimethylphenyl 370.07 Procedure A4 (halogenation)

Key Observations:

Pyrazole vs. The pyrazole-based compounds (rows 1, 2, 4) exhibit structural versatility for substitutions, influencing reactivity and solubility.

Substituent Positioning :

  • The 1,4-dimethylpyrazole variant (target compound) and its 1,5-dimethyl isomer (row 2) share identical molecular formulas but differ in methyl group placement. This positional isomerism may affect electronic distribution and steric hindrance, altering reactivity in downstream reactions .
  • The triazole derivative’s 4-bromophenyl substituent introduces a bulky aromatic group, likely reducing solubility but enhancing π-π stacking interactions in crystallographic packing .

The pyrazol-3-one derivative (row 4) incorporates a bromomethyl group, enabling further alkylation or nucleophilic substitution reactions .

Biological Activity

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone (CAS No. 2097938-49-1) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.

  • Molecular Formula : C7H9BrN2O
  • Molecular Weight : 217.06 g/mol
  • Solubility : Varies depending on solvent; typically prepared in DMSO for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrazole derivatives. 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects on bacterial growth .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, demonstrating significant inhibition.

Table 2: Antifungal Activity of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.039 mg/mL
Fusarium oxysporum56.74 to 222.31 µM

The antifungal effects were notable, particularly against Candida species, which are common pathogens in immunocompromised patients .

Case Study: Pyrazole Derivatives in Cancer Research

A study investigating various pyrazole derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, including HeLa and MCF7 cells. These findings suggest that further exploration of the structure–activity relationship (SAR) of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone could yield valuable insights into its potential as an anticancer agent .

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